

The Discovery and Synthesis of NK3R-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NK3R-IN-1

Cat. No.: B12394193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of **NK3R-IN-1**, a potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). **NK3R-IN-1**, identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview of its chemical properties, a representative synthetic route, detailed experimental protocols for its biological characterization, and an exploration of the underlying NK3R signaling pathway. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand, neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been implicated in various sex hormone-related disorders. Consequently, the development of potent and selective NK3R antagonists has emerged as a promising therapeutic strategy. **NK3R-IN-1**

is a novel imidazolepiperazine derivative that has demonstrated significant potential as an orally active NK3R inhibitor.

Physicochemical and Pharmacological Properties of NK3R-IN-1

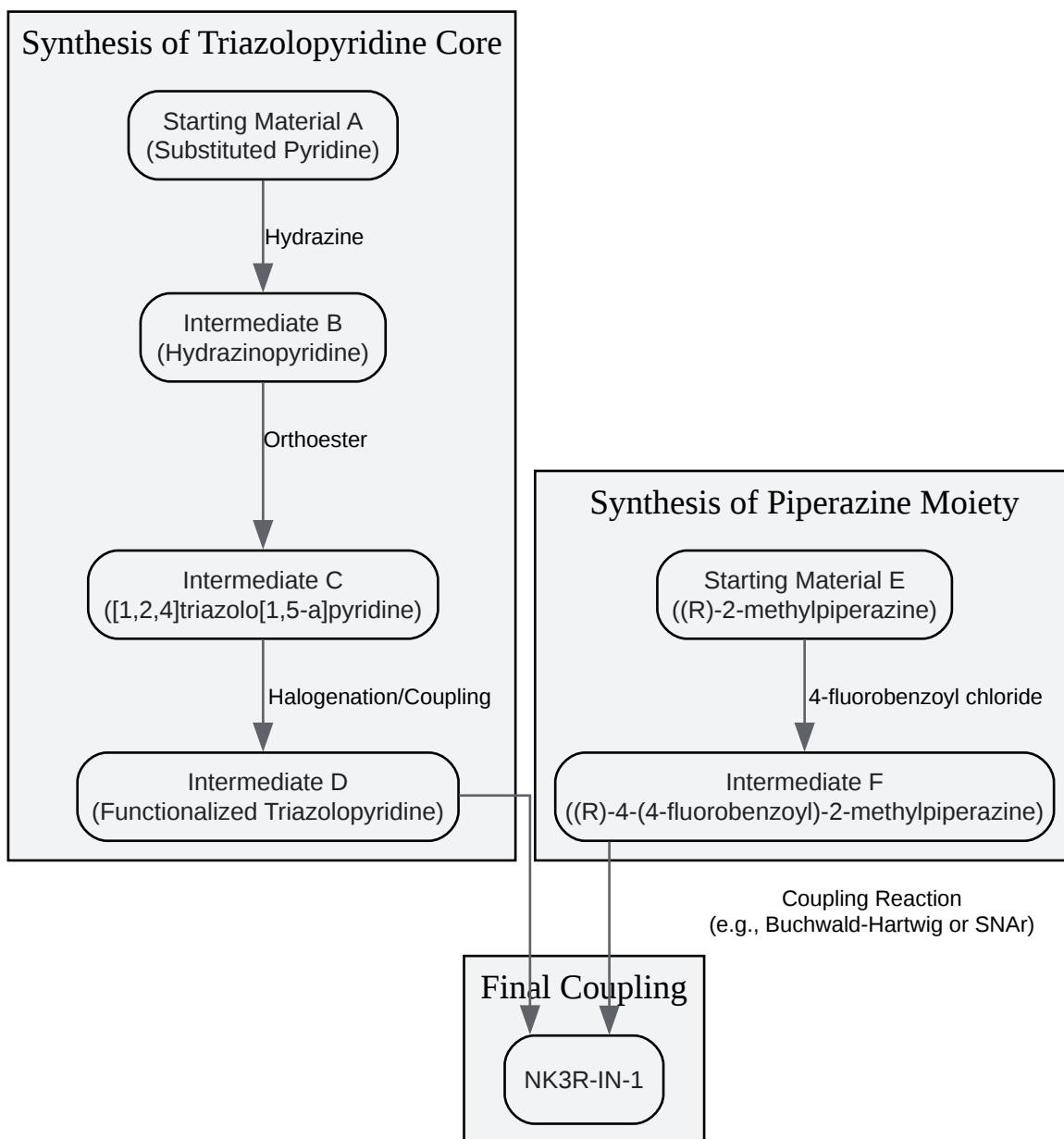
A summary of the key quantitative data for **NK3R-IN-1** is presented in the table below. This data highlights its potency, permeability, and oral bioavailability.

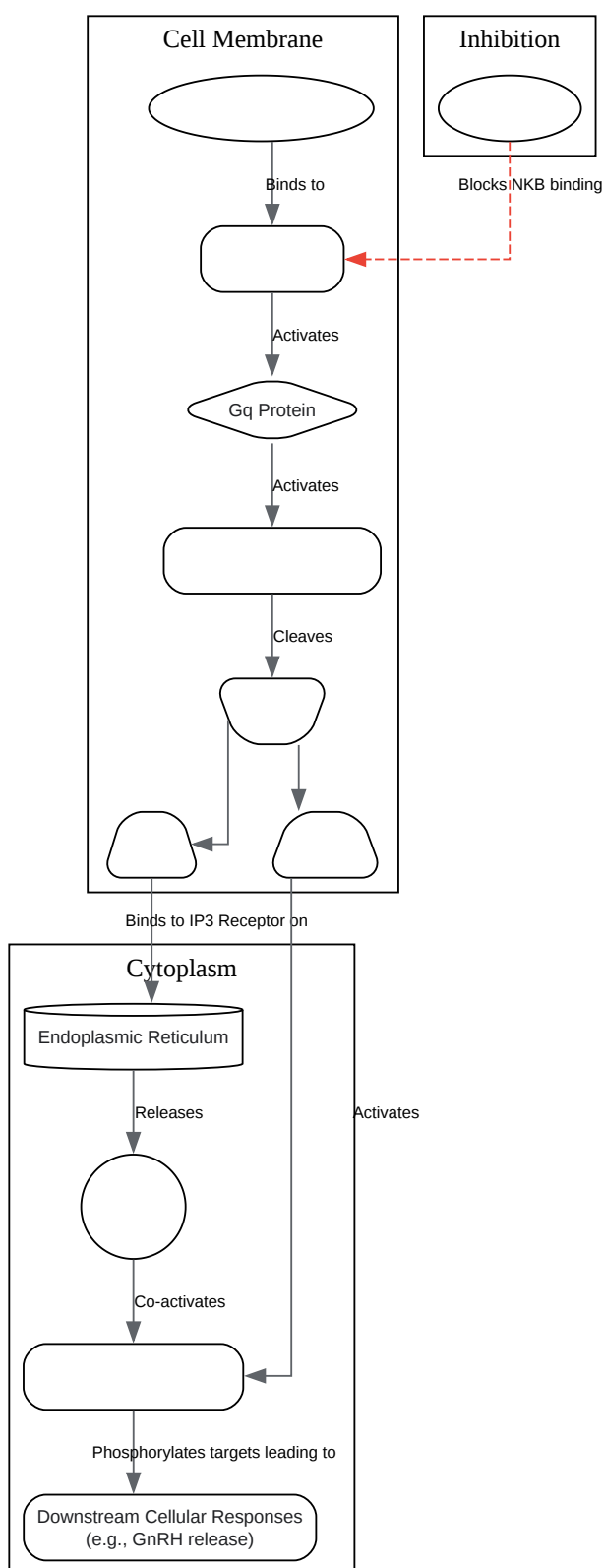
Property	Value	Reference
IUPAC Name	(R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone	N/A
Molecular Formula	C ₁₇ H ₁₆ FN ₅ OS	
Molecular Weight	357.41 g/mol	
NK3R Inhibitory Activity (IC ₅₀)	430.60 nM	[4]
Apparent Permeability (P _{app} , A-B in Caco-2)	37.6 x 10 ⁻⁶ cm/s	[4]
Oral Bioavailability (F%) in rats	93.6%	[4]

Synthesis of NK3R-IN-1

The synthesis of **NK3R-IN-1** involves a multi-step process culminating in the coupling of the [1][2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific experimental details from the primary publication are not publicly available, a representative synthetic scheme is presented below based on common organic synthesis methodologies for similar heterocyclic compounds.

Experimental Workflow for the Synthesis of NK3R-IN-1





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of NK3R-IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394193#discovery-and-synthesis-of-nk3r-in-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com